Methyl 7-Chloroindole-3-carboxylate Methyl 7-Chloroindole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260836-55-2
VCID: VC5887780
InChI: InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3
SMILES: COC(=O)C1=CNC2=C1C=CC=C2Cl
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63

Methyl 7-Chloroindole-3-carboxylate

CAS No.: 1260836-55-2

Cat. No.: VC5887780

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63

* For research use only. Not for human or veterinary use.

Methyl 7-Chloroindole-3-carboxylate - 1260836-55-2

Specification

CAS No. 1260836-55-2
Molecular Formula C10H8ClNO2
Molecular Weight 209.63
IUPAC Name methyl 7-chloro-1H-indole-3-carboxylate
Standard InChI InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3
Standard InChI Key LTAGUMGLNICZSD-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=C1C=CC=C2Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

Methyl 7-Chloroindole-3-carboxylate has the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol. Its IUPAC name, methyl 7-chloro-1H-indole-3-carboxylate, reflects the substitution pattern: a chlorine atom at the 7th position and a methyl ester group at the 3rd position of the indole scaffold. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

The compound’s SMILES notation (COC(=O)C1=CNC2=C1C=CC=C2Cl) and InChIKey (LTAGUMGLNICZSD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features. X-ray crystallography data, though unavailable for this specific derivative, suggest that analogous indole-3-carboxylates adopt planar configurations due to aromatic π-system stabilization, with the ester group introducing slight torsional strain .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityInsufficient data
LogP (Partition Coeff.)Estimated ~2.32 (XLOGP3)

The logarithmic partition coefficient (LogP), a measure of lipophilicity, is extrapolated from methyl indole-3-carboxylate (LogP = 2.32) , suggesting moderate lipid solubility. This property is critical for bioavailability, as it influences membrane permeability and metabolic stability. The chlorine substituent likely enhances electron-withdrawing effects, potentially increasing reactivity at adjacent positions compared to non-halogenated analogs.

Synthesis and Structural Elaboration

Optimization Challenges

Key challenges in synthesizing Methyl 7-Chloroindole-3-carboxylate include:

  • Regioselectivity: Ensuring precise chlorination at the 7-position without competing reactions at the 4-, 5-, or 6-positions.

  • Ester Stability: Preventing hydrolysis of the methyl ester under acidic or basic conditions during purification.

  • Yield Maximization: Reported yields for similar indole carboxylates range from 17.1% to 51.97% , highlighting inefficiencies in current methodologies.

Recent advances in flow chemistry and microwave-assisted synthesis could address these issues by improving reaction control and reducing side products .

Biological Activities and Mechanisms

Antiproliferative Effects

Indole derivatives exhibit broad-spectrum antiproliferative activity against cancer cell lines. Methyl 7-Chloroindole-3-carboxylate’s chlorine substituent may enhance DNA intercalation or topoisomerase inhibition compared to non-halogenated analogs. For instance, methyl indole-2-carboxylates show IC₅₀ values of <10 μM against breast (MCF-7) and lung (A549) cancer cells, though specific data for the 7-chloro-3-carboxylate variant remain unpublished.

Neuroprotective and Anti-inflammatory Roles

Indole scaffolds are precursors to neurotransmitters like serotonin, suggesting potential neuroprotective applications. Chlorinated indoles may modulate NF-κB signaling or COX-2 expression, reducing neuroinflammation in conditions like Alzheimer’s disease.

Applications in Drug Discovery and Materials Science

Pharmaceutical Lead Optimization

Methyl 7-Chloroindole-3-carboxylate serves as a versatile intermediate for:

  • Kinase Inhibitors: Functionalization at the 3-position enables targeting of ATP-binding pockets.

  • Antidepressants: Structural resemblance to tryptophan supports serotonin receptor modulation.

  • Antivirals: Indole derivatives inhibit viral proteases (e.g., HIV-1 protease) .

Materials Science Innovations

The compound’s aromaticity and halogen content make it suitable for:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.

  • Coordination Polymers: Binding to metal ions (e.g., Cu²⁺, Zn²⁺) for catalytic applications.

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